4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-13-11-18-12-19-17(13)20-4-6-21(7-5-20)26(22,23)14-2-3-15-16(10-14)25-9-8-24-15/h2-3,10-12H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUZRZAZKXLUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research studies and findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with piperazine and 5-methylpyrimidine. A study detailed the preparation of related sulfonamide compounds through a multi-step synthesis that included the use of various reagents and conditions to achieve the desired structure .
Synthetic Pathway
- Starting Material : 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine.
- Reagents : 4-Methylbenzenesulfonyl chloride, piperazine derivatives.
- Conditions : The reaction is typically performed in an alkaline medium at controlled temperatures to facilitate the formation of sulfonamide linkages.
Enzyme Inhibition Studies
Research has indicated that compounds related to this compound exhibit significant enzyme inhibition properties. Notably, they have been screened against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Table 1: Enzyme Inhibition Activities
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 8.0 |
Anticancer Activity
The anticancer potential of similar compounds has also been investigated. For instance, derivatives containing the benzodioxin moiety have shown promise against various cancer cell lines, including breast cancer and colon carcinoma. A specific derivative exhibited an IC50 value of 27.3 µM against T47D breast cancer cells .
Case Study: Anticancer Screening
In a study evaluating several derivatives for anticancer activity:
- Compound C showed significant cytotoxicity against HCT-116 colon cancer cells with an IC50 of 6.2 µM.
- The mechanism of action was attributed to apoptosis induction and inhibition of cell proliferation pathways.
Antimicrobial Properties
Additionally, compounds derived from this class have demonstrated antimicrobial activities against various pathogens. The presence of both sulfonamide and piperazine functionalities contributes to their broad-spectrum efficacy .
Q & A
Basic: What are the recommended synthetic routes for preparing 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Sulfonylation of the piperazine moiety using 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
- Step 2: Coupling the sulfonylated piperazine with 5-methylpyrimidine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling.
Key optimization parameters include reaction temperature (e.g., 0–25°C for sulfonylation) and solvent choice (e.g., DMF for coupling reactions). Yields for analogous compounds range from 59.8% to 75.6% under optimized conditions .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Use a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm substituent positions (e.g., methyl group at pyrimidine C5, sulfonyl linkage). For example, the sulfonyl group typically shows deshielded protons near δ 7.5–8.5 ppm in H NMR .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H] peak matching theoretical mass).
- Elemental Analysis: Verify C, H, N, and S content within ±0.3% of theoretical values .
- Single-Crystal X-ray Diffraction: For advanced validation, crystallize the compound and analyze unit cell parameters (e.g., space group, bond angles) .
Advanced: How can researchers resolve discrepancies in bioactivity data across different experimental models?
Answer:
Discrepancies may arise from:
- Purity Variations: Validate purity via HPLC (>95%) and assess impurities using LC-MS.
- Assay Conditions: Standardize in vitro assays (e.g., COX-2 inhibition protocols) to control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Cell Line-Specific Responses: Compare activity across multiple cell lines (e.g., HT-29 vs. HCT-116 for anti-colon cancer studies) and cross-reference with structural analogs. Contradictory data may highlight selectivity mechanisms tied to substituent effects (e.g., methoxy vs. halogen groups) .
Advanced: What computational methods are suitable for predicting the compound’s mechanism of action?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site). Focus on hydrogen bonding between the sulfonyl group and Arg120/His90 residues .
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with bioactivity data to predict optimized derivatives.
- MD Simulations: Assess binding stability over 100+ ns trajectories to identify critical protein-ligand interactions .
Advanced: How can thermal stability and decomposition pathways be analyzed?
Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen/air to determine decomposition onset temperature (e.g., 200–250°C for similar heterocycles).
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points ~190–208°C) and exothermic/endothermic events .
- Isothermal Stress Testing: Incubate the compound at 80°C for 48 hours and analyze degradation products via LC-MS to infer stability under storage conditions.
Advanced: What strategies are effective for improving aqueous solubility without compromising activity?
Answer:
- Salt Formation: Screen counterions (e.g., hydrochloride, mesylate) to enhance solubility.
- Co-solvent Systems: Use PEG-400 or cyclodextrin complexes to increase bioavailability.
- Structural Modifications: Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions (e.g., pyrimidine C2 or piperazine N4) while monitoring COX-2 inhibition IC values .
Advanced: How can researchers investigate the compound’s pharmacokinetic profile in preclinical models?
Answer:
- ADME Studies:
- Plasma Protein Binding: Assess via equilibrium dialysis (e.g., >90% binding suggests limited free fraction) .
Advanced: What experimental designs are optimal for elucidating structure-activity relationships (SAR)?
Answer:
- Analog Synthesis: Prepare derivatives with systematic substitutions (e.g., halogenation at the benzo-dioxin ring, alkyl/aryl groups on piperazine).
- Bioactivity Profiling: Test COX-2/COX-1 selectivity ratios and anti-proliferative IC values in cancer cell lines. For example, 4-fluorophenyl analogs show enhanced potency compared to methoxy derivatives .
- 3D-QSAR: Align molecular fields (CoMFA/CoMSIA) to generate contour maps highlighting regions favoring activity .
Basic: What are the critical safety considerations for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Conduct reactions in a fume hood due to potential sulfonyl chloride byproducts.
- Waste Disposal: Neutralize acidic/basic waste streams before disposal according to institutional guidelines .
Advanced: How can crystallographic data enhance understanding of pharmacological interactions?
Answer:
- Electron Density Maps: Resolve hydrogen-bonding networks (e.g., sulfonyl O atoms with Tyr355 in COX-2) to guide drug design.
- Torsion Angle Analysis: Identify conformational flexibility in the piperazine-pyrimidine linkage, which may impact binding entropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
